molecular formula C14H19NO4S B3163629 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885269-01-2

1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No.: B3163629
CAS No.: 885269-01-2
M. Wt: 297.37 g/mol
InChI Key: QNMWVTFIQQCVRK-UHFFFAOYSA-N
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Description

1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 3-methylphenyl sulfonamido group. This compound is utilized in organic synthesis, pharmacological research, and as a precursor for fine chemicals. Its structure combines a sterically bulky cyclohexane ring with a sulfonamide moiety, enabling hydrogen bonding and influencing solubility and reactivity.

Properties

IUPAC Name

1-[(3-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-6-5-7-12(10-11)20(18,19)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMWVTFIQQCVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves the reaction of 3-methylbenzenesulfonyl chloride with cyclohexanecarboxylic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamido group, forming new derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structural features allow it to be utilized in developing new materials and fine chemicals. Researchers are exploring its potential in creating derivatives with enhanced properties for various applications .

Biology

In biological research, 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid is being studied for its enzyme inhibition properties and as a potential ligand for receptor studies. The sulfonamido group can interact with specific enzymes, potentially inhibiting their activity, which is crucial for understanding metabolic pathways and developing new therapeutic agents .

Medicine

The compound is under investigation for its therapeutic applications , particularly as a drug candidate for treating various diseases. Its ability to modulate enzyme activity suggests it could be beneficial in conditions where enzyme regulation is critical. Ongoing research aims to elucidate its pharmacological profile and efficacy in clinical settings .

Industry

In industrial applications, this compound may serve as an intermediate in the production of specialty chemicals. Its unique structure allows it to participate in various chemical reactions that are valuable for synthesizing other compounds used in different industries .

Mechanism of Action

The mechanism of action of 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamido group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also participate in signaling pathways, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Purity
1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid (Target) Not provided C14H17NO4S ~295.36* 3-methylphenyl sulfonamido ~2.8–3.2† N/A
1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid 690645-95-5 C14H16F3NO4S 351.34 3-(trifluoromethyl)phenyl sulfonamido ~3.5–4.0 ≥95%
1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid 885268-86-0 C20H23NO6S 405.47 4-(2-methoxyphenoxy)phenyl sulfonamido ~3.0–3.5 ≥97%
1-((3-Chloro-4-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid 690646-08-3 C13H15ClFNO4S 335.78 3-chloro-4-fluorophenyl sulfonamido ~2.5–3.0 >97%
1-(3-Methylphenyl)cyclohexane-1-carboxylic acid (Non-sulfonamido analog) 51275-30-0 C14H18O2 218.29 3-methylphenyl (no sulfonamido) ~3.2 N/A

*Estimated based on molecular formula.
†Predicted based on substituent contributions (methyl group: +0.5; sulfonamido: -0.3).

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methylphenyl group is electron-donating, increasing electron density on the sulfonamide nitrogen compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl in or chloro/fluoro in ). This may enhance nucleophilicity and reduce acidity of the sulfonamide proton.
  • Hydrophilicity and Solubility: The trifluoromethyl analog (LogP ~3.5–4.0) is more lipophilic than the target compound due to the hydrophobic CF3 group. The methoxyphenoxy analog () has increased hydrogen-bonding capacity from ether and methoxy groups, likely improving aqueous solubility compared to the target.

Stability and Handling

  • Most sulfonamido derivatives require storage at -20°C to -80°C to prevent degradation.
  • Halogenated compounds (e.g., ) may exhibit higher stability under acidic conditions due to reduced electron density on the aromatic ring.

Biological Activity

1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a sulfonamide moiety linked to a 3-methylphenyl group. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula: C14H19NO3S
  • Molecular Weight: 297.37 g/mol
  • Structural Features: The compound features a cyclohexane backbone with both sulfonamide and carboxylic acid functionalities that contribute to its reactivity and interaction with biological targets.

The biological activity of 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid primarily involves interactions with specific enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzymatic activity. This mechanism can significantly affect various biochemical pathways, including those involved in cell proliferation and signal transduction.

Antimicrobial Properties

Sulfonamides, including 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid, are recognized for their antimicrobial properties. Research indicates that similar compounds can exhibit significant antibacterial effects against various pathogens, making them candidates for further investigation in treating bacterial infections .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in critical cellular processes. For instance, it may interact with enzymes that regulate cell cycle progression or metabolic pathways, potentially leading to antiproliferative effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid:

  • Cytotoxicity Studies : Research has shown that compounds with structural similarities can exhibit cytotoxic effects on various cancer cell lines. For example, studies on sulfonamide derivatives have indicated their ability to induce apoptosis in tumor cells .
  • Enzyme Interaction Studies : Compounds similar to 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid have been shown to inhibit Murine Double Minute 2 (MDM2), an important regulator in cancer biology. This interaction suggests potential therapeutic applications in oncology .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acidCyclohexane ring, sulfonamide groupAntimicrobial, enzyme inhibition
4-((3-Methylphenyl)sulfonamido)benzoic acidBenzoic acid derivativeEnzyme inhibition, potential anti-inflammatory
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acidFluorinated phenyl groupAntimicrobial, enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for 1-((3-methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the cyclohexane-1-carboxylic acid scaffold and (2) sulfonamide coupling. For the cyclohexane ring, Diels-Alder reactions or cyclization of 1,3-dicarbonyl precursors (e.g., via Ceric ammonium nitrate-mediated oxidative cycloaddition) are viable . The sulfonamide group can be introduced by reacting 3-methylbenzenesulfonyl chloride with a cyclohexane-1-carboxylic acid derivative bearing a primary amine. Purification via column chromatography (silica gel, gradient elution) and characterization by 1H^1H-/13C^{13}C-NMR and HPLC-MS are critical to confirm purity and regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6 or CDCl3_3) resolve conformational preferences of the cyclohexane ring and sulfonamide orientation. Coupling constants (JJ-values) indicate axial/equatorial substituent arrangements .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
  • X-ray Crystallography : For absolute stereochemical determination, single-crystal X-ray diffraction is essential .

Advanced Research Questions

Q. How does conformational flexibility of the cyclohexane ring influence biological activity?

Methodological Answer: The cyclohexane ring’s chair, boat, or twist-boat conformations affect ligand-receptor binding. Computational methods (DFT or molecular dynamics simulations) predict energy barriers between conformers . Experimentally, variable-temperature NMR (40C-40^\circ C to 60C60^\circ C) monitors ring-flipping dynamics. For example, equatorial positioning of the sulfonamido group may enhance hydrogen bonding with target proteins, while axial placement could sterically hinder interactions . Correlate conformational data with in vitro activity (e.g., IC50_{50} values) to establish structure-activity relationships (SAR).

Q. How can researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer: Discrepancies often arise from solvent polarity, pH, or impurities. Systematic approaches include:

  • Solubility Studies : Measure solubility in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy or gravimetric analysis.
  • pH-Dependent Stability : Use LC-MS to track degradation products under acidic/basic conditions.
  • Cross-Validation : Compare results with pharmacopeial standards (e.g., USP/EP guidelines) and replicate experiments across independent labs .

Q. What strategies optimize structure-activity relationships (SAR) for drug development?

Methodological Answer:

  • Analog Synthesis : Modify the 3-methylphenyl group (e.g., introduce halogens or electron-withdrawing groups) to probe electronic effects. Fluorinated analogs (e.g., 2-chloro-4-fluorophenyl derivatives) are prioritized for enhanced metabolic stability .
  • Enzyme Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using kinetic assays (Michaelis-Menten plots) and co-crystallization to map binding sites.
  • ADMET Profiling : Assess permeability (Caco-2 monolayers), metabolic stability (microsomal assays), and toxicity (Ames test) .

Q. What safety protocols are critical for handling sulfonamide derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of sulfonamide dust.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.
  • Emergency Procedures : Follow GHS guidelines (e.g., Signal Word “Warning,” H319: Causes serious eye irritation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid
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1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid

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